molecular formula C21H22N2O7S2 B2863554 Ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate CAS No. 477509-21-0

Ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate

Cat. No. B2863554
CAS RN: 477509-21-0
M. Wt: 478.53
InChI Key: PIPWPGHVYXYFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a carbamothioylamino group, a propanoyloxy group, and a methoxycarbonylbenzoyl group.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. Certain compounds within this chemical class demonstrated excellent antibacterial and antifungal activities, alongside profound antioxidant potential. These findings suggest potential applications in developing antimicrobial and antioxidant agents for various scientific and therapeutic purposes (Raghavendra et al., 2016).

Synthesis and Characterization of Heterocyclic Compounds

The chemical framework of Ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate facilitates the synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry and material science. Studies involving the photolysis of related compounds in different alcohols led to the formation of distinct photoproducts, indicating the versatile reactivity of this class of compounds under varying conditions (Ang & Prager, 1992).

Advanced Materials and Catalysis

Research has also focused on utilizing the structural elements of Ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate in the development of new materials and catalysts. One study described a highly active and selective catalyst for producing methyl propanoate via methoxycarbonylation of ethene, showcasing the potential of incorporating such chemical structures in industrial catalysis processes (Clegg et al., 1999).

Complex Formation and Solubility Studies

The acid-base properties, solubility, and chemical stability of Ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate derivatives have been investigated, with a focus on their ability to form complexes with various metal ions. These studies contribute to a better understanding of the physicochemical properties of such compounds and their potential applications in chemistry and material science (Chekanova et al., 2014).

Future Directions

The future directions for research on this compound could involve further exploration of its neuroprotective and anti-inflammatory properties . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7S2/c1-5-14(24)30-20-11(3)15(19(27)29-6-2)17(32-20)23-21(31)22-16(25)12-7-9-13(10-8-12)18(26)28-4/h7-10H,5-6H2,1-4H3,(H2,22,23,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPWPGHVYXYFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C(=C(S1)NC(=S)NC(=O)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.